
3-Cyclohexene-1-acetic acid
Descripción general
Descripción
3-Cyclohexene-1-acetic acid, also known as δ3-Cyclohexenecarboxylic acid, δ3-Cyclohexenylcarboxylic acid, 1-Cyclohexene-4-carboxylic acid, 3-Cyclohexenecarboxylic acid, 1,2,3,6-Tetrahydrobenzoic acid, Kyselina 1,2,5,6-tetrahydrobenzoova, NSC 44712, NSC 44883, cyclohex-3-ene-1-carboxylic acid . It has a molecular formula of C7H10O2 and a molecular weight of 126.1531 .
Synthesis Analysis
The synthesis of this compound can be achieved through the esterification of cyclohexene with acetic acid . Another study showed that E. coli esterase BioH was engineered for improved S-enantioselectivity towards methyl (R,S)-3-cyclohexene-1-carboxylate, providing a greener way of preparing (S)-3-cyclohexene-1-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . Cyclohexane, a related compound, is known to adopt non-planar conformations to eliminate eclipsing and angle strain .Chemical Reactions Analysis
The esterification of cyclohexene with acetic acid is a key reaction involving this compound . The apparent activation energy (Ea) for this reaction is 60.0 kJ mol −1, which is lower than that of cyclohexene hydration .Physical and Chemical Properties Analysis
This compound is a chemical compound with physical and chemical properties that can be measured without changing its identity . These properties include color, density, hardness, and melting and boiling points .Aplicaciones Científicas De Investigación
Synthesis Applications
- Tandem Acylation-Cycloalkylation Synthesis : 3-Cyclohexene-1-acetic acid undergoes reactions with aromatic substrates to yield hexahydrophenanthren-9(10H)-ones, which on dehydrogenation afford phenanthrenes in high yields. This represents a novel synthesis method for phenanthrenes (Ramana & Potnis, 1996).
Catalytic Oxidation Studies
- Catalytic Oxidation with Cu(II)-Cl : Cyclohexene oxidation in glacial acetic acid with Cu(II)-Cl catalyst results in various products including 3-cyclohexenyl chloride and acetate. This study provides insight into the mechanism of these reactions and the role of chloride ion transfer (Imamura, Otani & Teranishi, 1975).
Photochemical Studies
- Photo-induced Addition Reactions : Irradiation studies show that methyl 3-cyclohexene-1-carboxylate in acetic acid leads to the formation of various acetoxy-cyclohexane carboxylates. This research is significant for understanding the photochemical addition processes of cyclohexene derivatives (Leong et al., 1973).
Catalysis and Reaction Mechanisms
- Acid Zeolites in Organic Reactions : Acid zeolites have been used as catalysts in the acetylation of cyclohexene, demonstrating the formation of complex mixtures including acetylcyclohexenes. This study compares various catalysts and explores reaction mechanisms (Armengol et al., 1997).
Oxidation and Synthesis Pathways
- Oxidation with Chromium VI Oxide : Kinetic studies of cyclohexene oxidation using chromium VI oxide in acetic acid medium were conducted. This research is vital for understanding the reaction mechanisms and the influence of various catalysts in the oxidation process (Faruq et al., 2010).
Decomposition and Fermentation Studies
- Anaerobic Decomposition of Benzoic Acid : Studies on the anaerobic decomposition of benzoic acid during methane fermentation identified 1-cyclohexene-1-carboxylic acid as an intermediate. This research provides insights into the decomposition pathways of cyclic acids in anaerobic environments (Keith et al., 1952; Keith et al., 1978).
Polymerization Research
- Ring-Opening Polymerization : 12-Tungstophosphoric acid was used as a catalyst for the polymerization of 1,2-cyclohexene oxide. This study highlights the control of molecular weight in the polymerization process, contributing significantly to polymer science (Aouissi et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of 3-Cyclohexene-1-acetic acid are enzymes involved in the esterification and hydrogenation processes . For instance, in the production of cyclohexanol, a key intermediate in the production of ε-caprolactam, this compound interacts with enzymes like E. coli esterase BioH .
Mode of Action
This compound interacts with its targets through esterification and hydrogenation processes . In the esterification process, cyclohexene is esterified with acetic acid to form cyclohexyl acetate . The apparent activation energy for this esterification is 60.0 kJ mol−1, which is lower than that of cyclohexene hydration . In the hydrogenation process, cyclohexyl acetate is converted to cyclohexanol .
Biochemical Pathways
The biochemical pathways affected by this compound involve the esterification of cyclohexene with acetic acid to form cyclohexyl acetate, followed by its hydrogenation to cyclohexanol . This process is part of the cyclohexene esterification–hydrogenation pathway for the production of cyclohexanol . Additionally, cyclohexanecarboxylic acid, a metabolite in the degradation pathway of dodecylcyclohexane, can be further oxidized to muconic acid via 1-cyclohexene-1-carboxylic acid and benzoic acid .
Pharmacokinetics
For instance, the esterification of cyclohexene with acetic acid has been shown to have a high conversion rate .
Result of Action
The result of the action of this compound is the production of cyclohexanol, a key intermediate in the production of ε-caprolactam . This process shows both a high overall atom economy of 99.4% and a much higher catalytic efficiency than the phenol hydrogenation process .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the esterification and hydrogenation processes . Moreover, the presence of certain catalysts, such as the La-promoted Cu/ZnO/SiO2 catalyst, can enhance the conversion and selectivity of these reactions .
Safety and Hazards
3-Cyclohexene-1-acetic acid is harmful in contact with skin and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of ingestion or inhalation, immediate medical attention is advised .
Direcciones Futuras
Future research could focus on improving the synthesis process of 3-Cyclohexene-1-acetic acid. For instance, an increase in the concentration of acetic acid could bring the reaction toward the positive reaction side for this reversible reaction . Additionally, the use of biocatalysis as an alternative route for the synthesis of this compound could be explored further .
Propiedades
IUPAC Name |
2-cyclohex-3-en-1-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSAXGUMEUVSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507685 | |
| Record name | (Cyclohex-3-en-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10468-32-3 | |
| Record name | (Cyclohex-3-en-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


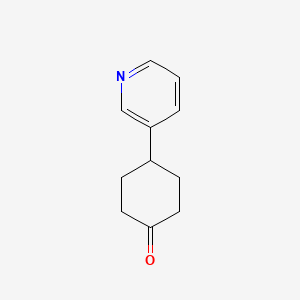

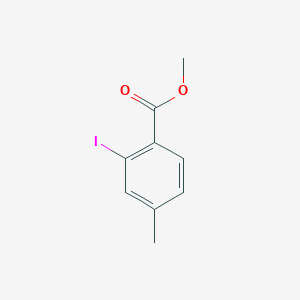

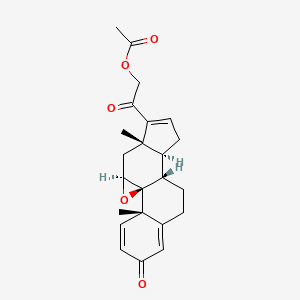
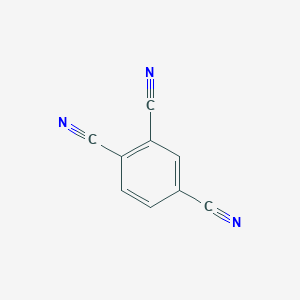

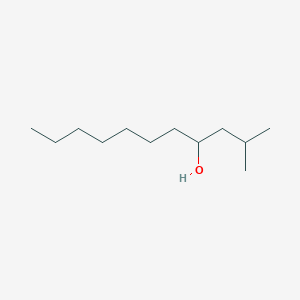
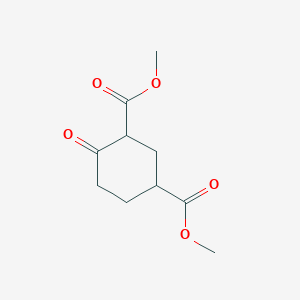
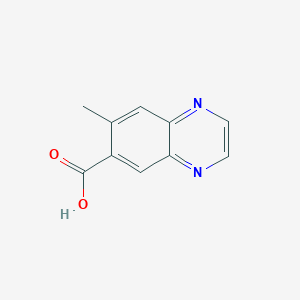
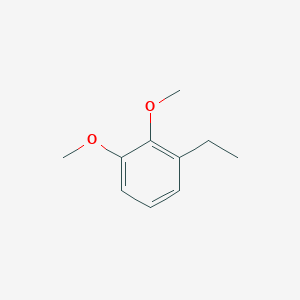
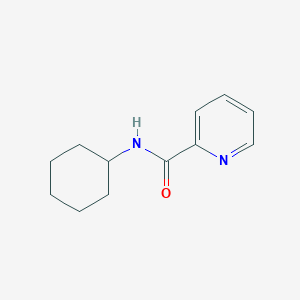

![Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]-](/img/structure/B3045245.png)
